Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate
Overview
Description
Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate is an organic compound with the molecular formula C14H19NO4. This compound is characterized by its benzyl ester group attached to a 5-oxopentanoate moiety, which is further substituted with a methoxy(methyl)amino group. It is a colorless to yellow liquid and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate typically involves the esterification of 5-oxopentanoic acid with benzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting benzyl 5-oxopentanoate is then reacted with methoxy(methyl)amine under controlled conditions to introduce the methoxy(methyl)amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Solvent extraction and purification techniques such as distillation and recrystallization are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy(methyl)amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The methoxy(methyl)amino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl 5-oxopentanoate: Lacks the methoxy(methyl)amino group, making it less versatile in chemical reactions.
Methyl 5-[Methoxy(methyl)amino]-5-oxopentanoate: Similar structure but with a methyl ester group instead of a benzyl ester, affecting its reactivity and applications.
Uniqueness
Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate is unique due to the presence of both the benzyl ester and methoxy(methyl)amino groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
benzyl 5-[methoxy(methyl)amino]-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-15(18-2)13(16)9-6-10-14(17)19-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFCLXXADNWCBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCCC(=O)OCC1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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